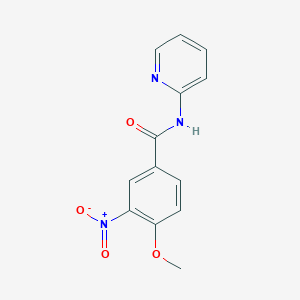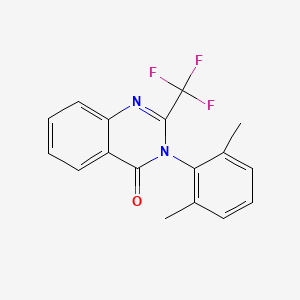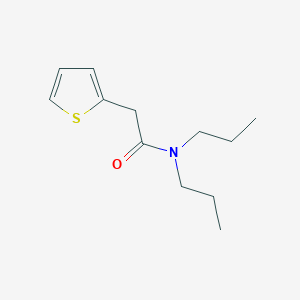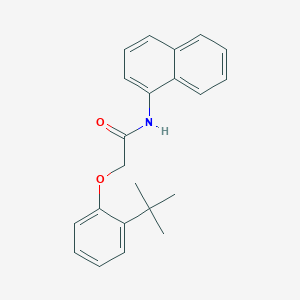![molecular formula C10H9F3N4O2 B5595548 2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5595548.png)
2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine” is associated with a class of chemicals that often exhibit a wide range of biological and chemical properties. This family of compounds is utilized in various chemical reactions and has been studied for their potential in different applications due to their unique structural features.
Synthesis Analysis
The synthesis of similar triazole derivatives often involves multi-step chemical reactions, combining different precursor substances to form the desired product. Typically, these synthesis processes may involve condensation reactions, the use of metal catalysts, or other specialized chemical reactions to introduce various functional groups onto the pyridine backbone.
Molecular Structure Analysis
Compounds like “2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine” are characterized by their unique molecular frameworks, which include pyridine rings substituted with other functional groups. These structural features are crucial as they significantly influence the chemical reactivity and interactions of the compound. Structural analyses, including X-ray crystallography, can provide insights into the arrangement of atoms within the molecule.
Chemical Reactions and Properties
The chemical reactions involving triazole-pyridine derivatives can vary widely depending on the functional groups attached to the core structure. These reactions may include nucleophilic substitution, electrophilic addition, or cycloaddition processes. The triazole and pyridine units often contribute to the compound's ability to participate in coordination chemistry with various metals, leading to a range of coordination complexes with diverse properties.
Physical Properties Analysis
The physical properties of “2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine” and related compounds depend on their molecular structure. Key physical properties include melting points, boiling points, solubility in different solvents, and crystalline structure, which can be crucial for their application in different fields.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are significantly influenced by the compound's structure. The presence of electron-withdrawing or electron-donating groups attached to the pyridine and triazole units alters the electronic distribution within the molecule, affecting its reactivity with other chemicals.
Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
A study on pyridine-2,6-bis(oxazoline) derivatives highlighted their utility in lanthanide-based catalysts for enantioselective reactions. These catalysts show very good enantioselectivity in reactions like Diels-Alder, 1,3-dipolar cycloaddition, and Mukaiyama-Michael reactions. The ability to easily obtain opposite enantiomers by changing the cation showcases the flexibility of this ligand system for asymmetric synthesis (Desimoni et al., 2005).
Photoluminescent and Magnetic Properties
Another research area involves the use of pyridine derivatives in the synthesis of radical cation salts with poly(beta-diketonate) rare earth complexes. These compounds display unique photoluminescent and magnetic properties, making them interesting for applications in materials science. The study demonstrates the synthesis and characterization of these compounds, highlighting their potential in creating new functional materials (Pointillart et al., 2009).
Structural and Photophysical Analysis
Research on ruthenium complexes containing a pendent catechol ring also reveals applications in understanding the photophysical behavior of such complexes. These complexes, featuring pyridine and triazole moieties, have been thoroughly characterized, providing insights into their electronic structures and potential applications in photochemistry and photophysics (O'Brien et al., 2004).
Drug Delivery Systems
In the realm of drug delivery, the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage demonstrates the potential of pyridine derivatives in creating novel delivery mechanisms. These complexes show enhanced cytotoxicity against cancer cells, illustrating their utility in medicinal chemistry and targeted therapy research (Mattsson et al., 2010).
Antimicrobial Activity
A study on the synthesis, characterization, and antimicrobial evaluation of novel (E)-N’-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives revealed that these compounds exhibit significant antibacterial and antifungal activities. This highlights the chemical's potential in developing new antimicrobial agents (Saidugari et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,6-dimethoxy-3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O2/c1-18-6-4-3-5(8(14-6)19-2)7-15-9(17-16-7)10(11,12)13/h3-4H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUSKISCJCBPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=NNC(=N2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methoxymethyl)-6-methyl-2-[(4-methylbenzyl)amino]nicotinonitrile](/img/structure/B5595467.png)
![2-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595475.png)


![2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5595508.png)
![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5595518.png)



![3-{2-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}phenol](/img/structure/B5595557.png)

![2-iodo-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5595562.png)
